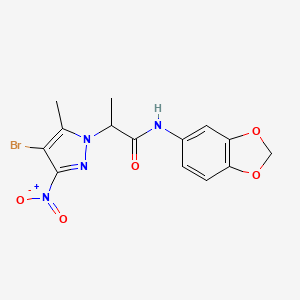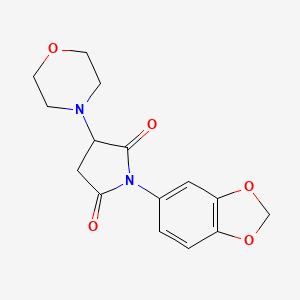
N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE
Overview
Description
N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is a compound that features an adamantane core, a piperidine ring, and a carboxamide group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves the adamantylation of piperidine derivatives. One common method is the reaction of 1-adamantyl nitrate with piperidine derivatives in the presence of sulfuric acid, which facilitates the formation of the adamantyl carbocation that subsequently reacts with the piperidine nucleus . Another approach involves the use of adamantyl halides with piperidine derivatives under heating conditions ranging from 120°C to 260°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of N-1-adamantyl-3-(carboxyl)-1-piperidinecarboxamide.
Reduction: Formation of N-1-adamantyl-3-(aminomethyl)-1-piperidinecarboxamide.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism of action of N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with biological membranes and proteins. The adamantane core provides rigidity and stability, which can enhance the binding affinity to molecular targets. The piperidine ring and carboxamide group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-3-nitrobenzamide: Another adamantane derivative with potential biological activity.
N-1-adamantyl-3-aminobenzamide: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is unique due to its combination of an adamantane core, a piperidine ring, and a hydroxymethyl group. This combination provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-3-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-11-12-2-1-3-19(10-12)16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h12-15,20H,1-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNIIXZSIUOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4223264.png)
![6-[1-(4-methoxyphenyl)ethyl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B4223265.png)
![4-oxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4223270.png)
![N-(3-chloro-2-methylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4223274.png)
![2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4223286.png)


![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4223321.png)

![N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE](/img/structure/B4223327.png)

![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4223354.png)

![2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(4-butylphenyl)acetamide](/img/structure/B4223359.png)
